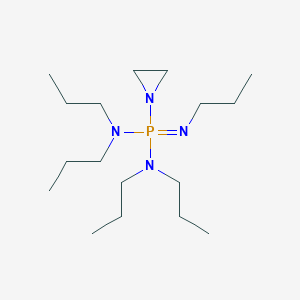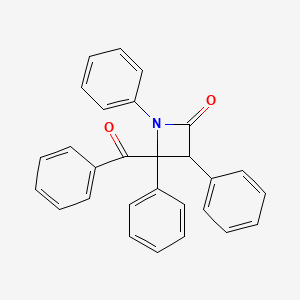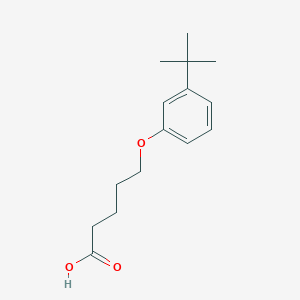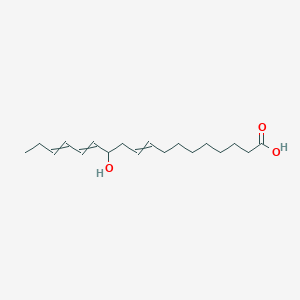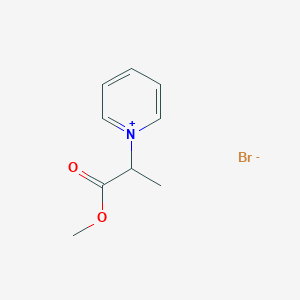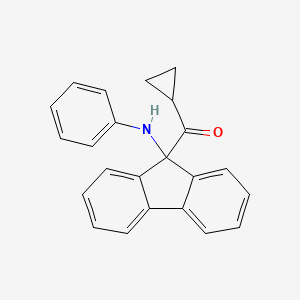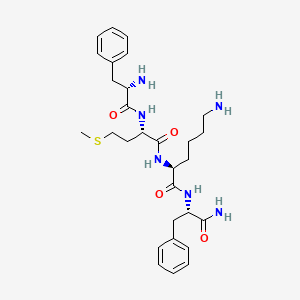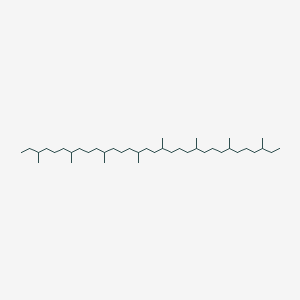
3,7,11,15,18,22,26,30-Octamethyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15,18,22,26,30-Octamethyldotriacontane is a specific acyclic isoprenoid recognized in petroleum and as a degradation product of Messel shale kerogen . This compound is notable for its head-to-head linkage of isoprenoid units, which is a characteristic feature of certain biological markers in methanogenic bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,11,15,18,22,26,30-Octamethyldotriacontane are not well-documented. Given its occurrence in petroleum and as a degradation product of kerogen, it is likely that industrial extraction methods involve the processing of these natural sources to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15,18,22,26,30-Octamethyldotriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
3,7,11,15,18,22,26,30-Octamethyldotriacontane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,7,11,15,18,22,26,30-Octamethyldotriacontane involves its role as a structural component in biomembranes of certain archaebacteria . It contributes to the stability and functionality of these membranes, which is crucial for the survival of these organisms in extreme environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acyclic isoprenoids such as:
2,6,10,15,19-Pentamethyleicosane: Another acyclic isoprenoid found in methanogenic bacteria.
Squalenes: These are major neutral lipids in methanogenic and thermoacidophilic archaebacteria.
Uniqueness
3,7,11,15,18,22,26,30-Octamethyldotriacontane is unique due to its head-to-head linkage of isoprenoid units, which distinguishes it from other acyclic isoprenoids. This structural feature contributes to its specific role as a biological marker and its occurrence in petroleum and kerogen .
Propriétés
Numéro CAS |
84296-10-6 |
|---|---|
Formule moléculaire |
C40H82 |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
3,7,11,15,18,22,26,30-octamethyldotriacontane |
InChI |
InChI=1S/C40H82/c1-11-33(3)19-13-21-35(5)23-15-25-37(7)27-17-29-39(9)31-32-40(10)30-18-28-38(8)26-16-24-36(6)22-14-20-34(4)12-2/h33-40H,11-32H2,1-10H3 |
Clé InChI |
WEHKMXJXZKAYRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


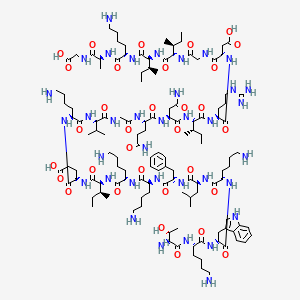
![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
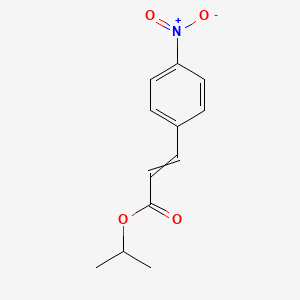
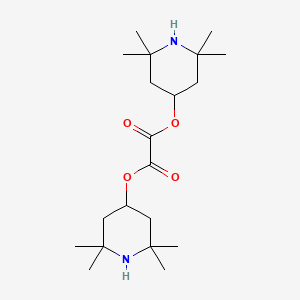

![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
